N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
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Biological Activity
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, with CAS number 941948-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N6O2S
- Molecular Weight : 410.5 g/mol
- Structure : The compound features a benzofuran moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for various biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated antiproliferative activity against K562 leukemia cells by inducing apoptosis and reducing cell viability .
- Apoptosis Induction : The compound is believed to activate apoptotic pathways. Research has indicated that related compounds increase the levels of reactive oxygen species (ROS), which play a critical role in apoptosis. For example, the activation of caspases (caspase 3 and 7) was significantly enhanced after treatment with certain derivatives, suggesting a pro-apoptotic effect .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6. This suggests potential applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- K562 Cell Line Study : In a study involving K562 cells treated with related compounds, significant reductions in cell viability were observed alongside increased caspase activity after 48 hours. This indicates a strong potential for inducing apoptosis through mitochondrial pathways .
- Cytokine Inhibition Study : Another study highlighted the ability of certain derivatives to significantly lower IL-6 levels in treated cell cultures. This suggests that the compound may have therapeutic potential in conditions characterized by inflammation .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-3-8-21-17-14-12-23-26(18(14)25-20(24-17)29-2)10-9-22-19(27)16-11-13-6-4-5-7-15(13)28-16/h4-7,11-12H,3,8-10H2,1-2H3,(H,22,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKFYSQKIIVVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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